molecular formula C14H16FN5 B5312522 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile

2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile

Cat. No. B5312522
M. Wt: 273.31 g/mol
InChI Key: AHRNUYWGTKTFEV-QFVQXBGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as FPHN and has been studied for its mechanism of action, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FPHN is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. FPHN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Additionally, FPHN has been shown to inhibit the activity of beta-secretase, which is an enzyme involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
FPHN has been shown to have several biochemical and physiological effects on the body. Studies have shown that FPHN can reduce inflammation in the body by inhibiting the activity of COX-2. Additionally, FPHN has been shown to inhibit the growth of cancer cells by inducing apoptosis (cell death) in these cells. FPHN has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPHN in lab experiments is that it is relatively easy to synthesize and purify. Additionally, FPHN has been shown to have a wide range of potential applications in various fields of research. However, one of the limitations of using FPHN in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on FPHN. One area of research is the development of FPHN-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the development of FPHN-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of FPHN and its potential applications in other fields of research.

Synthesis Methods

The synthesis of FPHN involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by the addition of piperidine and finally, the addition of acetonitrile. The resulting compound is then purified to obtain FPHN in its pure form.

Scientific Research Applications

FPHN has been extensively studied for its potential applications in various fields of research. One of the most promising applications of FPHN is in the field of medicine. Several studies have shown that FPHN has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, FPHN has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques.

properties

IUPAC Name

(1E)-N-(2-fluoroanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5/c15-11-6-2-3-7-12(11)18-19-13(10-16)14(17)20-8-4-1-5-9-20/h2-3,6-7,17-18H,1,4-5,8-9H2/b17-14?,19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRNUYWGTKTFEV-QFVQXBGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)C(=NNC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=N)/C(=N/NC2=CC=CC=C2F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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